molecular formula C12H12N2O3S B14886013 (2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14886013
M. Wt: 264.30 g/mol
InChI Key: HRRWCZVHMWVYRF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone and a thienyl group. The presence of a cyano group and an ethyl group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-ethyl-5-methyl-2-thienylamine with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The cyano group and thienyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- stands out due to its unique combination of functional groups. The presence of both a cyano group and a thienyl ring provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12N2O3S/c1-3-8-7(2)18-12(9(8)6-13)14-10(15)4-5-11(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)/b5-4+

InChI Key

HRRWCZVHMWVYRF-SNAWJCMRSA-N

Isomeric SMILES

CCC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.